Cas no 141304-77-0 ((1R,2'R,5Ar,7aR,9S,11aR,11bR)-1-acetyloxy-9-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-5,5,7a,9,11b-pentamethyl-3,7-dioxospiro[2,5a,6,10,11,11a-hexahydro-1H-naphtho[2,1-c]oxepine-8,3'-oxirane]-2'-carboxylic acid)

(1R,2'R,5Ar,7aR,9S,11aR,11bR)-1-acetyloxy-9-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-5,5,7a,9,11b-pentamethyl-3,7-dioxospiro[2,5a,6,10,11,11a-hexahydro-1H-naphtho[2,1-c]oxepine-8,3'-oxirane]-2'-carboxylic acid structure
141304-77-0 structure
Nome del prodotto:(1R,2'R,5Ar,7aR,9S,11aR,11bR)-1-acetyloxy-9-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-5,5,7a,9,11b-pentamethyl-3,7-dioxospiro[2,5a,6,10,11,11a-hexahydro-1H-naphtho[2,1-c]oxepine-8,3'-oxirane]-2'-carboxylic acid
Numero CAS:141304-77-0
MF:C34H46O15
MW:694.720052242279
CID:903313
PubChem ID:44149247

(1R,2'R,5Ar,7aR,9S,11aR,11bR)-1-acetyloxy-9-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-5,5,7a,9,11b-pentamethyl-3,7-dioxospiro[2,5a,6,10,11,11a-hexahydro-1H-naphtho[2,1-c]oxepine-8,3'-oxirane]-2'-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • NOMILIN17-BETA-D-GLUCOPYRANOSIDE
    • (1R,3'R,5aR,7aR,9S,11aR,11bR)-1-(acetyloxy)-9-[furan-3-yl(beta-D-glucopyranosyloxy)methyl]-5,5,7a,9,11b-pentamethyl-3,7-dioxododecahydro-5H-spiro[naphtho[2,1-c]oxepine-8,2'-oxirane]-3'-carboxylic acid
    • CCRIS 6987
    • Nomilin 17-beta-D-glucopyranoside
    • (1R,2'R,5Ar,7aR,9S,11aR,11bR)-1-acetyloxy-9-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxy
    • 141304-77-0
    • (1R,2'R,5Ar,7aR,9S,11aR,11bR)-1-acetyloxy-9-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-5,5,7a,9,11b-pentamethyl-3,7-dioxospiro[2,5a,6,10,11,11a-hexahydro-1H-naphtho[2,1-c]oxepine-8,3'-oxirane]-2'-carboxylic acid
    • Inchi: 1S/C34H46O15/c1-15(35)45-20-13-21(37)48-30(2,3)18-12-19(36)33(6)17(32(18,20)5)8-10-31(4,34(33)26(49-34)27(41)42)25(16-9-11-44-14-16)46-29-24(40)22(38)23(39)28(43-7)47-29/h9,11,14,17-18,20,22-26,28-29,38-40H,8,10,12-13H2,1-7H3,(H,41,42)/t17-,18+,20-,22+,23+,24-,25?,26?,28+,29-,31+,32-,33+,34?/m1/s1
    • Chiave InChI: JMNJDNJPYPAJJO-WSKDPWBFSA-N
    • Sorrisi: O1C(C(=O)O)C21[C@](C)(C(C1=COC=C1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](OC)O1)O)O)O)CC[C@@H]1[C@@]3(C)[C@@H](CC(=O)OC(C)(C)[C@@H]3CC([C@@]21C)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 694.28367076g/mol
  • Massa monoisotopica: 694.28367076g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 8
  • Complessità: 1370
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 221
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.